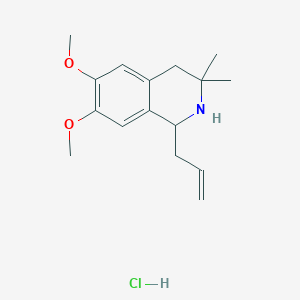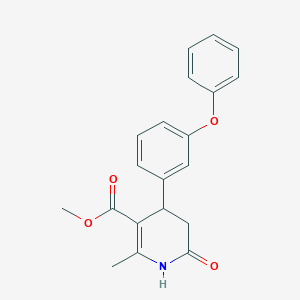![molecular formula C17H21N3O4 B5129503 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as MPDPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPDPH is a potent inhibitor of the enzyme prolyl oligopeptidase (POP), which plays a crucial role in the degradation of neuropeptides in the brain.
Mechanism of Action
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide exerts its effects by inhibiting the activity of POP, which is a serine protease that cleaves neuropeptides in the brain. By inhibiting POP, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide increases the levels of neuropeptides, which can modulate various physiological and pathological processes in the brain. Additionally, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to bind to the dopamine transporter, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to increase the levels of neuropeptides, including enkephalins and substance P, in the brain. These neuropeptides are involved in various physiological and pathological processes, including pain perception, stress response, and mood regulation. 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has also been shown to exhibit antidepressant-like effects in animal models, which may be mediated by its effects on the dopamine transporter.
Advantages and Limitations for Lab Experiments
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity as a POP inhibitor, its ability to increase the levels of neuropeptides in the brain, and its potential as a novel therapeutic agent for the treatment of depression. However, there are also some limitations to the use of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide in lab experiments, including its potential toxicity and the need for further studies to elucidate its mechanism of action.
Future Directions
There are several future directions for the study of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, including its potential as a therapeutic agent for the treatment of depression and other neuropsychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, as well as its potential side effects and toxicity. Finally, the development of more selective and potent POP inhibitors may provide new insights into the role of neuropeptides in the brain and their potential as therapeutic targets for neuropsychiatric disorders.
Synthesis Methods
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting product with hydrazine hydrate. The resulting hydrazide is then treated with phosgene to form the corresponding isocyanate, which is subsequently reacted with piperidine to yield 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide.
Scientific Research Applications
1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been widely studied for its potential applications in various research fields, including neuroscience, psychiatry, and drug discovery. As a potent inhibitor of POP, 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to increase the levels of neuropeptides in the brain, which are involved in various physiological and pathological processes. 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has also been shown to exhibit antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of depression.
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-14-5-3-2-4-12(14)20-15(21)10-13(17(20)23)19-8-6-11(7-9-19)16(18)22/h2-5,11,13H,6-10H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMWDRCMUXAHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)





